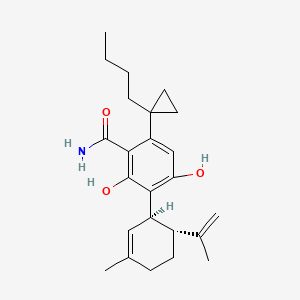![molecular formula C14H17NO3 B15135588 ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an azirine ring. Azirines are known for their strained ring structure, which imparts unique reactivity to these compounds.
Métodos De Preparación
The synthesis of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and ethyl chloroformate.
Formation of Intermediate: The 4-methoxyphenylacetic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.
Cyclization: The ethyl ester is then subjected to cyclization using a suitable reagent, such as sodium hydride, to form the azirine ring.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate undergoes various chemical reactions due to the presence of the azirine ring and the ester group:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding aziridine-2-carboxylate.
Reduction: Reduction of the azirine ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding aziridine derivative.
Substitution: The azirine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted aziridines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and ability to form stable derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate involves its interaction with molecular targets through the azirine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications.
Comparación Con Compuestos Similares
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate can be compared with other azirine derivatives and similar compounds:
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-aziridine-2-carboxylate: This compound has a similar structure but contains an aziridine ring instead of an azirine ring. The aziridine ring is less strained and less reactive compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-oxirane-2-carboxylate: This compound contains an oxirane (epoxide) ring instead of an azirine ring. The oxirane ring is also strained but has different reactivity compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-thirane-2-carboxylate: This compound contains a thirane (thiirane) ring instead of an azirine ring. The thirane ring is less reactive compared to the azirine ring but can undergo similar types of reactions.
The uniqueness of this compound lies in its highly strained azirine ring, which imparts distinct reactivity and makes it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)13-12(15-13)9-6-10-4-7-11(17-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 |
Clave InChI |
GGHXVCZZJLKAJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=N1)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


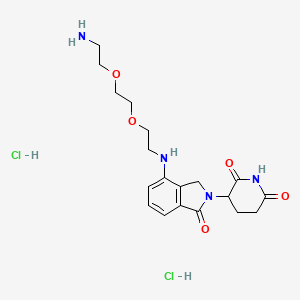
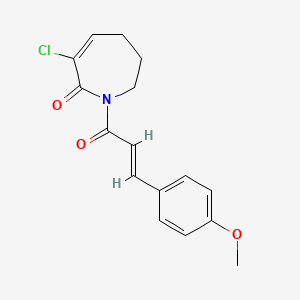
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
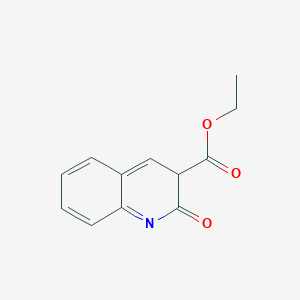
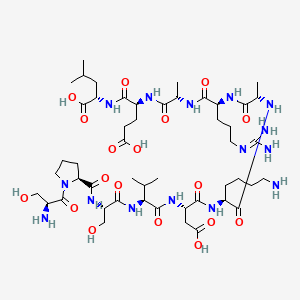
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
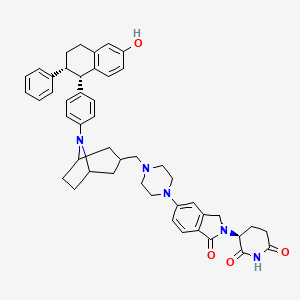
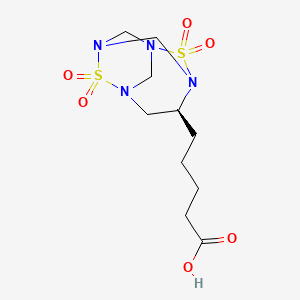
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
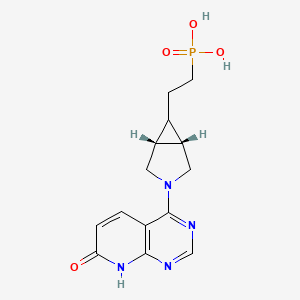
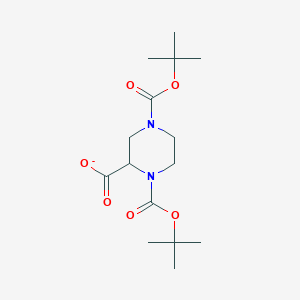
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
